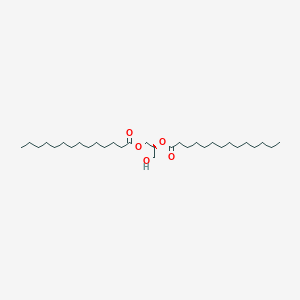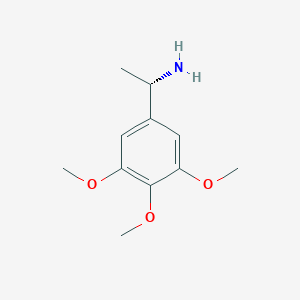
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine, also known as HMB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB is a benzoxazine derivative that has been extensively studied for its unique properties, including its ability to act as a polymerization initiator, flame retardant, and antioxidant.
Scientific Research Applications
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been extensively studied for its potential applications in various fields, including polymer science, material science, and medicinal chemistry. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to act as a polymerization initiator, which makes it useful in the production of various polymers, including polyurethanes, polycarbonates, and epoxy resins. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has also been found to be an effective flame retardant, which makes it useful in the production of fire-resistant materials. Additionally, 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to have antioxidant properties, which makes it useful in the development of anti-aging and anti-inflammatory drugs.
Mechanism Of Action
The mechanism of action of 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine is not fully understood, but it is believed to involve the formation of free radicals. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to act as a radical scavenger, which helps to prevent the formation of harmful free radicals. Additionally, 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to inhibit the activity of certain enzymes that are involved in the production of free radicals.
Biochemical And Physiological Effects
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to have a variety of biochemical and physiological effects. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. Additionally, 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has also been shown to have neuroprotective properties, which can help to protect the brain from damage.
Advantages And Limitations For Lab Experiments
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has several advantages for use in lab experiments. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine is relatively easy to synthesize, which makes it readily available for use in experiments. Additionally, 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, there are also limitations to the use of 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine in lab experiments. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine can be toxic at high concentrations, which means that it must be used with caution. Additionally, 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine can be difficult to work with due to its tendency to polymerize.
Future Directions
There are several future directions for research on 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine. One area of research is the development of new methods for synthesizing 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine that are more efficient and environmentally friendly. Another area of research is the development of new applications for 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine, including its use in drug development and as a biomaterial. Additionally, further research is needed to fully understand the mechanism of action of 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine and its potential for use in various fields.
Synthesis Methods
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine can be synthesized through several methods, including the reaction of 3,4-dihydro-2H-1,3-benzoxazine with 3-hydroxypropionic acid and isobutylene. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid, and at a high temperature. The resulting product is then purified through a series of extraction and distillation processes.
properties
CAS RN |
117652-03-6 |
|---|---|
Product Name |
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine |
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-(5-methyl-8-propyl-2,4-dihydro-1,3-benzoxazin-3-yl)ethanol |
InChI |
InChI=1S/C14H21NO2/c1-3-4-12-6-5-11(2)13-9-15(7-8-16)10-17-14(12)13/h5-6,16H,3-4,7-10H2,1-2H3 |
InChI Key |
KVVOGCVXVAYLDV-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(=C(C=C1)C)CN(CO2)CCO |
Canonical SMILES |
CCCC1=C2C(=C(C=C1)C)CN(CO2)CCO |
Other CAS RN |
117652-03-6 |
synonyms |
3-(hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine 3-HMMDB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




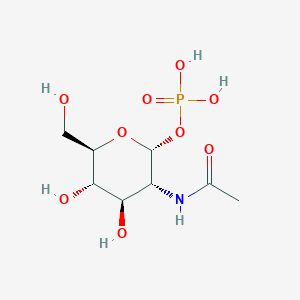
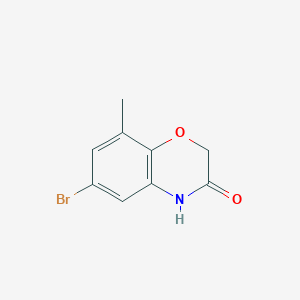
![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)
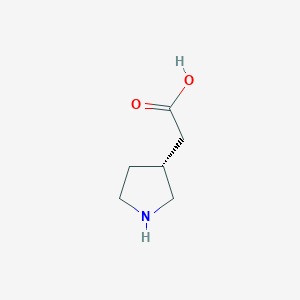
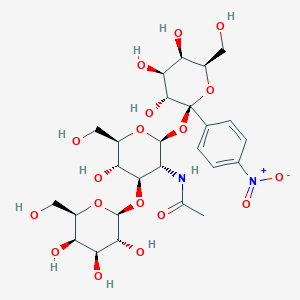
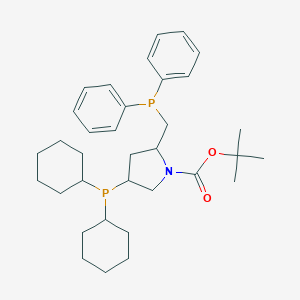
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)

